molecular formula C18H17N3O2S B2442567 N-([2,3'-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide CAS No. 2034210-49-4

N-([2,3'-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide

Cat. No. B2442567
CAS RN: 2034210-49-4
M. Wt: 339.41
InChI Key: QLHDORLYHKVVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand that forms complexes with many transition metals . The molecule also contains a phenyl group and a sulfonamide group, which are common functional groups in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . Bipyridine compounds are known to have significant structural differences depending on the orientation of the pyridine rings .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure and the conditions under which it is used. Bipyridine compounds are known to participate in various types of reactions, including redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. Techniques such as thermal analysis could be used to determine properties like melting point . Other properties, such as solubility and electrical conductivity, would also be important to consider.

Scientific Research Applications

Biologically Active Molecules

Bipyridine derivatives are used as fundamental components in biologically active molecules . They can interact with biological systems, potentially leading to therapeutic effects.

Ligands in Transition-Metal Catalysis

Bipyridine derivatives are known for their excellent ligand properties in transition-metal catalysis . They can coordinate with metal centers, facilitating various catalytic reactions.

Photosensitizers

Bipyridine derivatives can act as photosensitizers . They can absorb light and transfer the energy to other molecules, which is useful in photodynamic therapy and solar energy conversion.

Viologens

When the nitrogen atoms of 4,4’-bipyridines are quaternized, they generate viologens . Viologens are known for their good electrochemical properties , making them useful in electrochromic devices and redox flow batteries.

Supramolecular Structures

Bipyridine derivatives can form supramolecular structures through non-covalent interactions . These structures have potential applications in nanotechnology and materials science.

Synthesis of New Materials

The functionalization of bipyridine derivatives can lead to the design and development of new materials . These materials can have unique properties and find use in various applications.

Mechanism of Action

Target of Action

The primary target of N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide is currently under investigation . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and biophysical studies.

Pharmacokinetics

Pharmacokinetics refers to how the body affects a specific substance after administration . It includes absorption, distribution, metabolism, and excretion (ADME) properties of the compound . . These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide’s action are currently under investigation . These effects can range from changes in gene expression to alterations in cellular signaling pathways.

Action Environment

The action environment refers to the conditions under which a compound exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to conduct thorough safety assessments and follow appropriate safety protocols when handling any chemical compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. Bipyridine compounds have been studied for use in areas such as redox flow batteries , so there could be potential for similar applications for this compound.

properties

IUPAC Name

1-phenyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-24(23,14-15-5-2-1-3-6-15)21-12-16-8-9-18(20-11-16)17-7-4-10-19-13-17/h1-11,13,21H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHDORLYHKVVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.